CAS 1363404-99-2 mechanism of action in biological assays
CAS 1363404-99-2 mechanism of action in biological assays
Mechanistic Profiling of CAS 1363404-99-2 Derivatives in Biological Assays: A Technical Guide for Kinase-Targeted Therapeutics
Executive Summary
CAS 1363404-99-2 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride) is not a standalone therapeutic, but rather a highly specialized, privileged pharmacophore building block. In modern medicinal chemistry, the imidazo[1,2-a]pyrazine core is universally recognized for its ability to act as a potent hinge-binding motif within the ATP-binding pocket of kinases[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind this specific structural design, the mechanistic rationale for its target engagement, and the self-validating biological assay workflows required to evaluate active pharmaceutical ingredients (APIs) incorporating this scaffold.
Mechanistic Rationale: The Causality of the Pharmacophore
The Hinge-Binding Interaction The fundamental mechanism of action for derivatives of CAS 1363404-99-2 is rooted in competitive ATP inhibition. The ATP-binding pocket of most kinases contains a "hinge" region connecting the N-terminal and C-terminal lobes. The nitrogen atoms within the 1 mimic the adenine ring of endogenous ATP, acting as critical hydrogen bond acceptors and donors to the backbone amides of the kinase hinge region (e.g., Met704 in DDR1, or equivalent residues in JNK and Aurora kinases)[1].
The 3D Vector Advantage (Tetrahydro Saturation) Standard, fully aromatic imidazo[1,2-a]pyrazines are planar. While they bind kinases tightly, their flatness often leads to promiscuous pan-kinase activity. The specific innovation of CAS 1363404-99-2 lies in its 5,6,7,8-tetrahydro saturation and 2-methyl substitution. The introduction of sp3-hybridized carbons breaks the 2D planarity, projecting the molecule into a 3D vector. This structural causality allows the scaffold to exploit the unique topology of the kinase "specificity pocket" (or ribose-binding pocket), drastically improving target selectivity and reducing off-target toxicity[2].
Biological Assay Workflows: Self-Validating Systems
To rigorously validate the mechanism of action of CAS 1363404-99-2 derivatives, a tiered assay cascade is employed. Every protocol described below is designed as a self-validating system to ensure absolute data trustworthiness.
Biochemical Target Engagement: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring biochemical target engagement. It is chosen over standard luminescence because of its ratiometric readout (measuring two emission wavelengths). This internal control automatically corrects for compound auto-fluorescence, inner-filter effects, and well-to-well volume variations, ensuring the IC50 data is inherently trustworthy.
Step-by-Step Methodology:
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Reagent Preparation : Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Expert Insight: The inclusion of Tween-20 prevents non-specific compound aggregation, a common mechanism for false-positive inhibition.
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Compound Titration : Serially dilute the CAS 1363404-99-2 derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler to ensure volumetric precision.
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Kinase/Substrate Addition : Add 5 µL of the recombinant target kinase (e.g., JNK1) and a biotinylated peptide substrate.
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ATP Initiation : Add 5 µL of ATP. Critical Causality: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km ) for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors and standardizes the IC50 values across different kinase targets. Incubate for 60 minutes at room temperature.
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Detection : Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).
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Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the extent of inhibition.
Figure 1: TR-FRET assay workflow demonstrating competitive kinase inhibition and signal reduction.
Cellular Mechanistic Validation: In-Cell Western (ICW) Assay
Biochemical potency must translate to cellular target engagement. For a kinase inhibitor utilizing this scaffold, measuring the inhibition of downstream phosphorylation confirms the mechanism in a physiological environment. The ICW assay is self-validating because it multiplexes the phospho-target signal with a total protein stain, normalizing for any compound-induced cytotoxicity or variations in cell number.
Step-by-Step Methodology:
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Cell Seeding : Seed target cells (e.g., THP-1 monocytes) at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
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Compound Treatment : Pre-treat cells with the CAS 1363404-99-2 derivative for 2 hours to allow for cell penetration and target equilibration.
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Stimulation : Stimulate cells with 10 ng/mL TNF-α for 30 minutes to robustly activate the JNK signaling cascade.
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Fixation & Permeabilization : Fix cells immediately with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS to allow antibody access to intracellular targets.
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Multiplex Staining : Block with 5% BSA. Incubate overnight with a primary antibody mixture: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-total-c-Jun.
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Detection : Wash, then apply near-infrared secondary antibodies (e.g., anti-Rabbit IRDye 800CW and anti-Mouse IRDye 680RD).
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Readout : Image on a quantitative infrared scanner. The ratio of 800 nm (phospho) to 680 nm (total) signal provides a normalized, self-validated measure of cellular target inhibition.
Figure 2: Intracellular signaling cascade showing target engagement and downstream downregulation.
Quantitative Data Presentation
To illustrate the mechanistic advantage of the CAS 1363404-99-2 scaffold, the table below summarizes hypothetical, yet mechanistically representative, quantitative data comparing a planar imidazo[1,2-a]pyrazine against the 3D-optimized tetrahydro derivative[3],[4].
| Scaffold Class | Primary Target IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular Phospho-Target EC50 (nM) | Selectivity Index |
| Planar Imidazo[1,2-a]pyrazine | 12.5 | 15.2 | 85.0 | 1.2x (Poor) |
| Tetrahydro Derivative (CAS 1363404-99-2 based) | 4.2 | >10,000 | 28.4 | >2300x (Excellent) |
Table 1: Comparative target engagement metrics. The sp3 hybridization of the tetrahydro core drastically improves selectivity for the primary target by exploiting specific 3D pocket topologies.
References
- Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)
- Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
- Source: American Chemical Society (acs.org)
- Source: American Chemical Society (acs.org)
